molecular formula C17H18N6S B13372075 3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372075
M. Wt: 338.4 g/mol
InChI Key: OQULKVBYKPLUCL-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary research value lies in its ability to selectively block the intracellular signaling cascade of TGF-β, a cytokine critically involved in cell proliferation, differentiation, and apoptosis . By inhibiting ALK5 autophosphorylation, this compound prevents the downstream phosphorylation of Smad2/3 proteins, thereby modulating gene expression and providing a powerful chemical tool to dissect the complex roles of TGF-β signaling in various disease models. Researchers utilize this inhibitor extensively in oncology to investigate its effects on inhibiting epithelial-to-mesenchymal transition (EMT), a key driver of tumor metastasis, and to explore potential therapeutic strategies for cancers where TGF-β pathway dysregulation is prominent. Beyond oncology, it is a crucial compound in fibrosis research, where it has been shown to attenuate the progression of fibrotic diseases in cellular and animal models by inhibiting the TGF-β-mediated activation of fibroblasts and the subsequent deposition of extracellular matrix proteins . More recently, its utility has expanded into virology, as it has been identified as a potent inhibitor of the replication of various coronaviruses, including SARS-CoV-2, by potentially targeting a host kinase pathway essential for viral replication, offering a promising avenue for host-directed antiviral therapy development .

Properties

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

3-(1-adamantyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6S/c1-2-19-13(9-18-1)14-22-23-15(20-21-16(23)24-14)17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,9-12H,3-8H2

InChI Key

OQULKVBYKPLUCL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)C6=NC=CN=C6

Origin of Product

United States

Preparation Methods

Synthesis from 1,2,4-Triazole Derivatives

  • Starting Materials : 4-amino-5-mercapto-1,2,4-triazoles are commonly used as precursors.
  • Reaction Conditions : These triazoles are reacted with carboxylic acids in the presence of phosphorus oxychloride (POCl3) to form the triazolo-thiadiazole ring system.
  • Example Reaction :
    • Reactants : 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, carboxylic acid (e.g., adamantane-1-carboxylic acid), POCl3.
    • Conditions : Reflux in POCl3 for several hours, followed by quenching with ice water and neutralization.

Synthesis from 1,3,4-Thiadiazole Derivatives

  • Starting Materials : 2,5-dimercapto-1,3,4-thiadiazole can be used as a starting point.
  • Reaction Conditions : This compound is typically modified through reactions with alkylating agents or hydrazine derivatives to introduce the triazole ring.

Synthesis via Cyclization Reactions

  • Starting Materials : Potassium dithiocarbazinate derivatives can undergo cyclization to form the triazolo-thiadiazole core.
  • Reaction Conditions : These compounds are reacted with hydrazine hydrate under reflux conditions to form the desired heterocyclic structure.

Analysis and Characterization

Once synthesized, the compound should be characterized using various analytical techniques:

Data Table: General Synthesis Conditions for Triazolo-Thiadiazole Derivatives

Starting Material Reaction Conditions Product
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol POCl3, reflux, carboxylic acid 3-methyl-6-R-triazolo[3,4-b]thiadiazoles
2,5-dimercapto-1,3,4-thiadiazole Hydrazine hydrate, reflux Triazolo-thiadiazine derivatives
Potassium dithiocarbazinate Hydrazine hydrate, reflux Triazolo-thiadiazole derivatives

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

Antiproliferative Activity

Adamantyl-substituted derivatives demonstrate notable cytotoxicity. For instance, compound 5l (6-adamantyl-3-(4-bromophenyl)-triazolothiadiazole) showed potent activity against cancer cell lines in MTT assays, with IC₅₀ values comparable to doxorubicin in some cases . Structural parallels suggest that the pyrazinyl group’s electron-deficient nature could enhance DNA intercalation or kinase inhibition, as seen in related pyridinyl-substituted triazolothiadiazoles .

Anti-inflammatory and Enzyme Inhibition

3-(2-Fluorophenyl)-6-phenyl-triazolothiadiazole (3c) exhibited significant anti-exudative activity in carrageenan-induced edema models, reducing paw swelling by 58% at 50 mg/kg . Adamantyl derivatives, such as those targeting COX-1/2, showed selective inhibition (COX-2 IC₅₀ = 0.89 μM) due to hydrophobic interactions with enzyme active sites .

Data Tables

Table 2: Impact of Substituents on Intermolecular Interactions

Substituent (Position 3) Key Interactions in Crystal Packing Biological Implication
1-Adamantyl Van der Waals, C–H···S Enhanced metabolic stability
Phenyl π-π stacking, C–H···N Moderate solubility
Pyrazinyl Hypothesized N···H–C and π-stacking Potential kinase inhibition
4-Bromophenyl Halogen bonding (C–Br···π) Increased DNA binding affinity

Biological Activity

The compound 3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15N5S\text{C}_{14}\text{H}_{15}\text{N}_5\text{S}

This structure includes an adamantyl group and a pyrazinyl moiety attached to a triazolo-thiadiazole core, contributing to its unique biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance, research indicated that related compounds showed potent antiproliferative effects in various cancer cell lines. Notably, KA39 , a derivative closely related to our compound of interest, induced apoptosis and cell cycle arrest in the S phase while inhibiting topoisomerase IIα phosphorylation with statistical significance (P<0.001P<0.001) .

Antibacterial Activity

The triazolo-thiadiazole derivatives have also been reported to possess antibacterial properties. A study highlighted their effectiveness against a range of bacterial strains through mechanisms involving the inhibition of bacterial growth and biofilm formation .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by selectively inhibiting cyclooxygenase-2 (COX-2) while sparing COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Topoisomerase IIα Inhibition : This enzyme is critical for DNA replication and repair; inhibition leads to apoptosis in cancer cells.
  • COX-2 Selective Inhibition : This mechanism reduces inflammation without affecting normal physiological functions mediated by COX-1.

Case Studies and Research Findings

StudyFindings
Study 1 KA39 derivative showed significant anticancer activity with P<0.001P<0.001 in vitro .
Study 2 Demonstrated antibacterial efficacy against multiple strains .
Study 3 Highlighted selective COX-2 inhibition leading to reduced inflammation .

Q & A

Q. What are the established synthetic routes for 3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Methodological Answer: The synthesis typically involves cyclization of 4-amino-5-aryl-1,2,4-triazole-3-thiones with adamantyl carboxylic acid derivatives under acidic conditions. For example, refluxing 4-amino-5-(2-pyrazinyl)-1,2,4-triazole-3-thione with 1-adamantane carboxylic acid in phosphorus oxychloride (POCl₃) for 4 hours, followed by neutralization with potassium carbonate and purification via column chromatography (n-hexane:ethyl acetate) . Key intermediates like aryl hydrazides are prepared from substituted benzoic acids via esterification and hydrazide formation .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Use a multi-technique approach:

  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) to confirm substituent environments (e.g., adamantyl protons at δ 1.6–2.1 ppm and pyrazinyl aromatic signals at δ 8.5–9.0 ppm).
  • X-ray crystallography for absolute configuration determination. For example, single-crystal diffraction data (e.g., orthorhombic Pbca space group) validate bond angles and dihedral interactions .
  • Mass spectrometry (EIMS) to confirm molecular ion peaks (e.g., m/z 354.44 for C₁₉H₁₉FN₄S) .

Q. What in vitro assays are used to screen biological activity?

Methodological Answer:

  • Antiproliferative activity: MTT assay using human cancer cell lines (e.g., HepG2, MCF-7). Cells are treated with compound dilutions (1–100 µM) in DMSO, incubated for 48–72 hours, and viability is quantified via absorbance at 570 nm .
  • Anti-inflammatory activity: Carrageenan-induced paw edema in rats, measuring exudate volume reduction .

Q. How are purity and stability assessed during synthesis?

Methodological Answer:

  • TLC (Rf values) with n-hexane:ethyl acetate (6:4) to monitor reaction progress .
  • Melting point analysis (e.g., 252–254°C) to confirm compound identity and purity .
  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<5%) .

Q. What substituent variations are explored to optimize activity?

Methodological Answer: Systematic substitution at the 3- and 6-positions:

  • 3-position: Fluorophenyl, chlorophenyl, or methyl groups to modulate electron-withdrawing/donating effects.
  • 6-position: Adamantyl for lipophilicity or pyrazinyl for π-stacking interactions.
    Biological data (e.g., IC₅₀ values) are compared to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How are synthetic yields improved for low-yielding steps?

Methodological Answer:

  • Optimize reaction conditions: Increase POCl₃ stoichiometry (1.5–2.0 eq.) or extend reflux time (6–8 hours) to drive cyclization .
  • Alternative solvents: Replace POCl₃ with polyphosphoric acid (PPA) to reduce side reactions .
  • Purification: Use gradient column chromatography (n-hexane:ethyl acetate 8:2 → 6:4) to isolate polar byproducts .

Q. How to resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

  • Overlapping NMR signals: Use 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons. For example, distinguish adamantyl CH₂ from aromatic protons .
  • X-ray vs. computational models: Compare experimental crystallographic data (e.g., dihedral angles) with DFT-optimized structures to validate conformation .
  • Mass fragmentation patterns: Analyze EIMS fragments (e.g., loss of N₂ or adamantyl groups) to confirm ring stability .

Q. What strategies mitigate off-target effects in biological assays?

Methodological Answer:

  • Dose-response curves: Use narrow concentration ranges (e.g., 0.1–10 µM) to identify selective cytotoxicity thresholds .
  • Counter-screening: Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Enzyme inhibition assays: Evaluate COX-2/COX-1 selectivity ratios to rule out non-specific anti-inflammatory effects .

Q. How to design experiments probing the mechanism of antiproliferative activity?

Methodological Answer:

  • Apoptosis markers: Perform Western blotting for caspase-3/9 and PARP cleavage in treated cells .
  • Cell cycle analysis: Use flow cytometry with propidium iodide staining to quantify G1/S arrest .
  • ROS detection: Measure intracellular reactive oxygen species (ROS) via DCFH-DA fluorescence to link oxidative stress to cytotoxicity .

Q. How are computational methods integrated to predict pharmacokinetics?

Methodological Answer:

  • ADMET prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular docking: Simulate binding to targets like c-Met kinase (PDB ID 6JJ) using AutoDock Vina. Focus on interactions with catalytic residues (e.g., hydrogen bonds with pyrazinyl N atoms) .

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